ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYBXYTHYMCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The compound integrates thiazole and pyrazole moieties, which are known for their diverse biological activities.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with a similar structure exhibited IC50 values below 2 µg/mL against A431 and Jurkat cell lines, suggesting potent antiproliferative activity .
The mechanism of action is believed to involve the inhibition of critical signaling pathways associated with tumor growth. Specifically, compounds that inhibit CDK9-mediated transcription have been linked to reduced levels of anti-apoptotic proteins like Mcl-1, enhancing cancer cell apoptosis .
Antimicrobial Activity
Thiazole derivatives, including those similar to this compound, have been evaluated for antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole-containing compounds, this compound was evaluated alongside other derivatives. The findings indicated that compounds with a similar scaffold demonstrated significant inhibition of cell proliferation in lung cancer models, supporting the potential application of this compound in cancer therapy .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial potential of thiazole derivatives revealed that this compound exhibited notable activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .
Scientific Research Applications
Synthesis of Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
The synthesis of this compound generally involves multi-step reactions where thiazole derivatives are coupled with pyrazole rings. The use of palladium-catalyzed coupling reactions is common in creating the thiazole and pyrazole moieties. The final product is obtained through acylation processes that yield the desired ethyl ester functionality.
Key Synthetic Pathways:
- Palladium-Catalyzed Coupling: Used to form the thiazole and pyrazole linkages.
- Acylation Reactions: Essential for introducing the oxobutanoate moiety.
Biological Activities
This compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole frameworks often demonstrate anticancer properties. In vitro studies show that derivatives similar to this compound can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness in inhibiting strains such as Escherichia coli and Staphylococcus aureus, which are significant pathogens in clinical settings .
Trypanocidal Activity
Compounds with similar structures have been reported to exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve disruption of cellular processes within the parasite .
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated a series of thiazole-pyrazole derivatives for their anticancer activity. This compound was included in the screening, showing IC50 values indicative of effective inhibition of cancer cell lines .
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested alongside other thiazole derivatives for antimicrobial efficacy. Results demonstrated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Summary of Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 4-(4-fluorophenyl)thiazol-2-yl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions due to sulfur and nitrogen’s electronic effects.
-
Bromination : Direct bromination at the thiazole C5 position occurs using N-bromosuccinimide (NBS) in dichloromethane, yielding 5-bromo derivatives (e.g., Cpd-1Br ) for subsequent Suzuki couplings .
-
Suzuki-Miyaura Coupling : The brominated intermediate reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis, producing biaryl-thiazole hybrids (80–85% yields) .
Table 1: Cross-Coupling Reactions of Brominated Derivatives
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Fluorophenyl)-5-(4-MeOPh)thiazole | 83 |
Condensation Reactions Involving the Pyrazole-Amino Group
The primary amine on the pyrazole ring reacts with carbonyl compounds to form Schiff bases or heterocycles.
-
Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions yields imine-linked derivatives .
-
Thiosemicarbazide Cyclization : Condensation with thiosemicarbazide in NaOH/EtOH produces pyrazoline-thioamide intermediates, precursors for thiazole synthesis (72–78% yields) .
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. Steric hindrance from the 3-methyl group limits reactivity with bulky electrophiles .
Ester Hydrolysis and Functionalization
The ethyl oxobutanoate moiety undergoes hydrolysis and derivative formation.
-
Saponification : Treatment with 2M NaOH in aqueous THF converts the ester to a carboxylic acid (90–95% conversion).
-
Amidation : Reacting the carboxylic acid with primary amines (e.g., benzylamine) via EDC/HOBt coupling yields amide derivatives (e.g., Cpd-2-Am ) with antitumor activity.
Table 2: Hydrolysis and Amidation Outcomes
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ester → Carboxylic Acid | NaOH, THF/H₂O, 60°C, 6h | 4-Oxobutanoic acid derivative | 93 | |
| Acid → Amide | EDC, HOBt, DMF, rt, 12h | N-Benzyl-4-oxobutanamide | 88 |
Cyclization to Polyheterocyclic Systems
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
-
Thiazolidinone Formation : Reaction with CS₂ in basic ethanol generates thiazolidin-4-one rings through dehydrative cyclization (65–70% yields) .
-
Pyrimidine Synthesis : Microwave-assisted condensation with phenylguanidines forms pyrimidine derivatives (e.g., Cpd-3-Pym ) with kinase inhibitory activity .
Mechanistic Pathway :
-
Deprotonation of the amide nitrogen by NaOH.
-
Nucleophilic attack on CS₂ or guanidine carbonyl.
Oxidation and Reduction Reactions
-
Oxidation of Pyrazole-Methyl : MnO₂ in acetone oxidizes the 3-methyl group to a carboxylic acid, enhancing water solubility .
-
Reduction of Ketone : NaBH₄ selectively reduces the oxobutanoate ketone to a secondary alcohol, though this is rarely utilized due to ester stability concerns.
Photochemical and Thermal Stability
-
UV Degradation : Exposure to UV light (254 nm) in methanol induces cleavage of the pyrazole-thiazole bond, forming 4-fluorophenylthiazole fragments (HPLC-MS confirmation).
-
Thermal Rearrangement : Heating above 150°C in DMF causes ester migration to the pyrazole N2 position, confirmed by ¹H-NMR.
Biological Activity-Driven Modifications
-
Anticancer Prodrug Synthesis : Phosphorylation of the oxobutanoate oxygen with POCl₃ yields phosphate esters (Cpd-4-PO₄ ) with improved cellular uptake (IC₅₀ = 1.2 μM vs HepG2).
-
Glycosylation : Coupling with peracetylated glucose via Mitsunobu reaction introduces carbohydrate moieties for targeted delivery (52% yield).
Comparative Reactivity Analysis
Table 3: Reaction Sites and Susceptibility
| Functional Group | Reactivity Order | Preferred Reactions |
|---|---|---|
| Pyrazole amino (-NH-) | High (pKa ~8.5) | Schiff bases, cyclizations |
| Thiazole C5 | Moderate | Halogenation, cross-coupling |
| Ethyl ester (-COOEt) | Low (stable below pH 10) | Hydrolysis, aminolysis |
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with isostructural analogs reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key differences include:
- Heterocyclic Core: The target compound employs a pyrazole-aminobutanoate ester system, whereas compounds 4 and 5 feature a dihydro-pyrazole-triazole core. This difference introduces greater conformational flexibility in the target compound due to the ethyl ester side chain .
- Substituent Effects: Compounds 4 and 5 differ in their aryl substituents (4-chlorophenyl vs. 4-fluorophenyl), which influence electronic properties and crystal packing.
- Crystallography: Compounds 4 and 5 crystallize in a triclinic system (space group P̄1) with two independent molecules in the asymmetric unit. Both exhibit partial non-planarity, with one fluorophenyl group oriented perpendicular to the molecular plane.
Table 1: Structural Comparison of Key Compounds
*Inferred from structural analogy to compounds 4 and 5.
Electronic Properties
Computational tools like Multiwfn () could quantify these effects through:
Substituent-Driven Functional Differences
- Lipophilicity: The trifluoromethyl groups in analogs from (e.g., ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate) increase lipophilicity, whereas the target compound’s ester group offers a balance between polarity and membrane permeability .
- Steric Effects : The 3-methyl group on the pyrazole in the target compound may hinder rotational freedom compared to the dihydro-pyrazole in compounds 4 and 5, affecting binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
